molecular formula C9H17NO4 B8078216 Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate

Cat. No.: B8078216
M. Wt: 203.24 g/mol
InChI Key: AEIVOTLOANDCEL-BQBZGAKWSA-N
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Description

Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity to the compounds. This particular compound features a tert-butyl carbamate group, which is often used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of a suitable precursor under basic conditions to form the oxetane ring. The hydroxymethyl group is then introduced via a nucleophilic substitution reaction. Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages in terms of reaction control, safety, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The oxetane ring can be reduced to form a more stable open-chain alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Open-chain alcohols.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate involves the cleavage of the tert-butyl carbamate group under acidic or enzymatic conditions to release the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The oxetane ring’s strained structure also makes it a reactive intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ((2R,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: Compounds with similar structures but different substituents on the oxetane ring or carbamate group.

Uniqueness

The uniqueness of this compound lies in its combination of a strained oxetane ring and a tert-butyl carbamate group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVOTLOANDCEL-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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